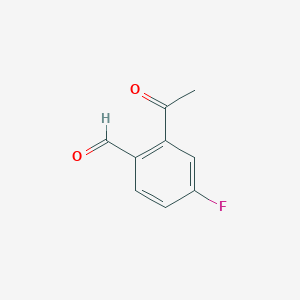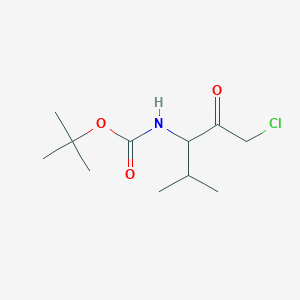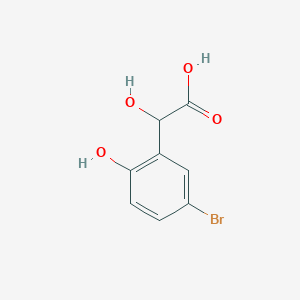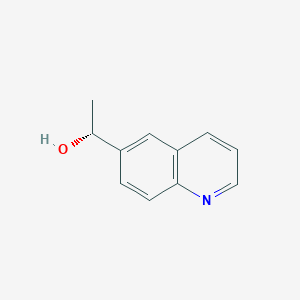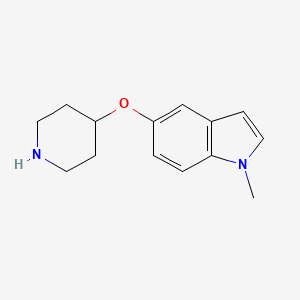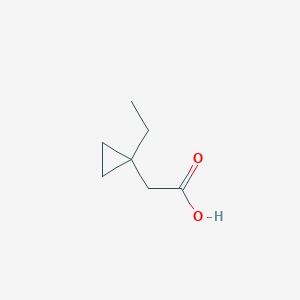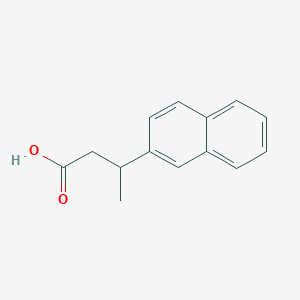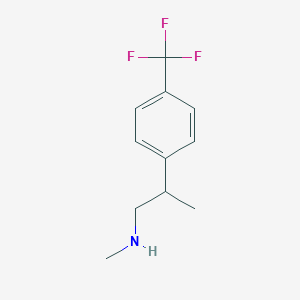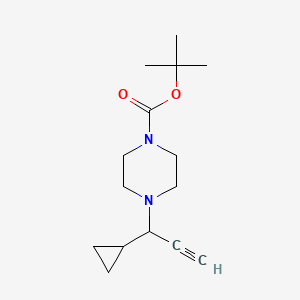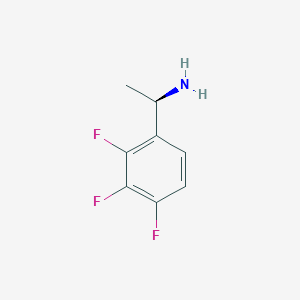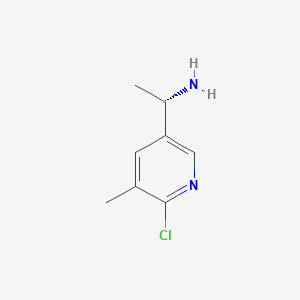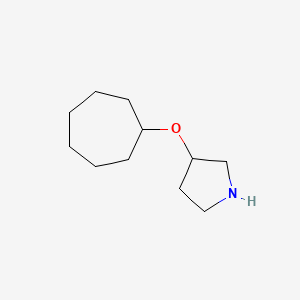
3-(Cycloheptyloxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cycloheptyloxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cycloheptyloxy group. This compound is part of the pyrrolidine family, which is known for its diverse biological and medicinal applications. The molecular formula of this compound is C11H21NO, and it has a molecular weight of 183.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)pyrrolidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This method provides various pyrrolidines in very good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of robust and scalable catalytic systems, such as iridium or rhodium catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cycloheptyloxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the cycloheptyloxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Cycloheptyloxy)pyrrolidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Cycloheptyloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, known for its wide range of biological activities.
3-(Cycloheptyloxy)pyrrolidine: Unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and biological properties.
Pyrrolidine-2,3-diones: Compounds with similar structural features but different functional groups, leading to varied applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The cycloheptyloxy group provides steric and electronic effects that differentiate it from other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-cycloheptyloxypyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)13-11-7-8-12-9-11/h10-12H,1-9H2 |
Clave InChI |
CKZIZUPOWUTRGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


